5-Bromo-3-(dimethylamino)picolinaldehyde
Description
5-Bromo-3-(dimethylamino)picolinaldehyde is a pyridine derivative featuring a bromine atom at position 5, a dimethylamino group (-N(CH₃)₂) at position 3, and an aldehyde (-CHO) functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and coordination chemistry, owing to its reactive aldehyde moiety and electron-rich pyridine ring. The dimethylamino group enhances electron density at the pyridine ring, influencing its reactivity in substitution and cross-coupling reactions .
Properties
IUPAC Name |
5-bromo-3-(dimethylamino)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11(2)8-3-6(9)4-10-7(8)5-12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSGRFGVJQEYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(dimethylamino)picolinaldehyde typically involves the bromination of 3-(dimethylamino)picolinaldehyde. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(dimethylamino)picolinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-3-(dimethylamino)picolinic acid.
Reduction: 5-Bromo-3-(dimethylamino)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-Bromo-3-(dimethylamino)picolinaldehyde is in the development of pharmaceutical agents. Its structural properties allow it to act as a ligand for various biological targets.
- Inhibition of Enzymes : The compound has been studied for its potential to inhibit glycogen synthase kinase-3 (GSK-3), an enzyme implicated in several diseases, including cancer and diabetes. Inhibitors of GSK-3 have shown promise in preclinical studies due to their ability to modulate signaling pathways that affect cell proliferation and survival .
Antimicrobial Activity
Research indicates that derivatives of picolinaldehyde compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess significant activity against various bacterial strains. The incorporation of the bromine atom and dimethylamino group enhances the bioactivity, making these compounds suitable candidates for further development into antimicrobial agents .
Material Science
The compound's ability to form complexes with metal ions opens avenues for its application in material science. It can be used in the synthesis of coordination polymers or metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing technologies.
Case Study 1: GSK-3 Inhibition
A study investigated a series of compounds related to this compound for their inhibitory effects on GSK-3β. The results indicated that modifications to the picolinaldehyde structure significantly affected inhibitory potency. Compounds with similar structural features demonstrated IC50 values comparable to known GSK-3 inhibitors, suggesting potential therapeutic applications in treating neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives synthesized from this compound were tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed a marked reduction in bacterial viability at low concentrations, indicating the compound's potential as an effective antimicrobial agent .
Data Summary Table
Mechanism of Action
The mechanism of action of 5-Bromo-3-(dimethylamino)picolinaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their structural differences:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the target compound is strongly electron-donating, increasing ring electron density compared to methoxy (-OCH₃) or fluoro (-F) substituents. This enhances nucleophilic aromatic substitution (NAS) reactivity .
- Functional Group Diversity : The aldehyde group in the target compound enables condensation reactions (e.g., formation of oximes; see 5-Bromo-3-methoxypicolinaldehyde oxime in ), whereas carboxylic acid derivatives (e.g., 5-Bromo-3-methoxypicolinic acid) are suited for amidation or esterification .
- Amino vs. Dimethylamino: 3-Amino-5-bromopicolinaldehyde (similarity 0.86) lacks the methyl groups, reducing steric hindrance and altering hydrogen-bonding capabilities compared to the dimethylamino analog .
Physicochemical Properties
Limited data on the target compound’s properties are available in the provided evidence, but inferences can be made:
Commercial Availability and Pricing
- Related Compounds: 5-Bromo-3-(dimethylamino)methylindole (25g: JPY 10,000) and 4-Bromo-3,5-dimethoxybenzyl alcohol (25g: JPY 28,200) suggest brominated heterocycles are moderately priced .
- Synthetic Costs : Methyl ester precursors (e.g., Methyl 5-bromo-3-methylpicolinate, similarity 0.91) are available at scale, implying feasible synthesis routes for the target compound .
Biological Activity
5-Bromo-3-(dimethylamino)picolinaldehyde is an organic compound with a complex structure that includes a pyridine ring substituted with bromine, a dimethylamino group, and an aldehyde functional group. Its molecular formula is C₉H₁₀BrN₂O, and its unique structural features contribute to its significant biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The structure of this compound plays a crucial role in its biological activity:
- Bromine Substituent : Enhances electrophilic character.
- Dimethylamino Group : Increases solubility and reactivity.
- Aldehyde Functional Group : Allows for various chemical reactions.
These characteristics make it a versatile intermediate in organic synthesis and medicinal chemistry.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, such as enzymes and receptors. It may function as an inhibitor or activator by binding to active sites, influencing enzymatic reactions and biochemical pathways:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, which is critical for biochemical assays.
- Targeted Therapeutics : Its unique structure allows it to interact with different molecular targets, potentially leading to the development of new drugs .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in antimicrobial therapy.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by affecting key cellular pathways .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it was found to interact with glutathione S-transferases (GSTs), which are critical for detoxification processes in cells .
- Anticancer Research : In vitro studies have shown that derivatives of this compound can significantly reduce DNA synthesis in cancer cell lines. This suggests a mechanism involving the inhibition of cellular proliferation pathways .
- Antimicrobial Testing : Comparative studies with structurally similar compounds have highlighted the potential antimicrobial properties of this compound, suggesting its utility in developing new antimicrobial agents .
Q & A
Q. How can researchers optimize the synthesis of 5-Bromo-3-(dimethylamino)picolinaldehyde to improve yield and purity?
- Methodological Answer : A two-step approach is recommended. First, brominate the pyridine core at the 5-position using N-bromosuccinimide (NBS) under controlled UV light conditions to avoid over-bromination. Second, introduce the dimethylamino group via nucleophilic substitution of a leaving group (e.g., chlorine at the 3-position) using dimethylamine in anhydrous THF at 0–5°C. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>97% by HPLC, as per catalog standards) . Final characterization should include H/C NMR to verify substitution patterns and FT-IR to confirm aldehyde functionality.
Q. What analytical techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) to validate the molecular ion peak (expected M.W. ~216.03 for the aldehyde) and H NMR to identify the aldehyde proton (~9.8–10.2 ppm) and dimethylamino singlet (~2.8–3.2 ppm).
- Purity Assessment : Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to ensure >97% purity, referencing catalog specifications .
- Stability Monitoring : Track aldehyde oxidation under varying storage conditions using TLC and UV-Vis spectroscopy .
Q. What storage conditions are required to maintain the stability of this compound?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at 0–6°C to prevent aldehyde oxidation and thermal degradation. For long-term storage, lyophilize the compound and keep it in a desiccator with silica gel. Periodically test stability via NMR to detect oxidation byproducts like carboxylic acids .
Advanced Research Questions
Q. How can the aldehyde group in this compound be selectively functionalized for heterocyclic synthesis?
- Methodological Answer : The aldehyde group is highly reactive toward condensation reactions. For example:
- Oxime Formation : React with hydroxylamine hydrochloride (NHOH·HCl) in ethanol/water (1:1) at 60°C for 4 hours to yield the oxime derivative, a precursor for nitrile oxides in cycloadditions .
- Schiff Base Synthesis : Condense with primary amines (e.g., aniline) in dichloromethane under reflux to form imines, which can be reduced to secondary amines using NaBH for drug-discovery applications .
Q. What strategies resolve contradictory reactivity data in cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling efficiency (e.g., low yield with arylboronic acids) may arise from steric hindrance at the 3-position dimethylamino group. Mitigate this by:
Q. How is this compound utilized in the synthesis of bioactive compounds?
- Methodological Answer : The compound serves as a key intermediate in medicinal chemistry:
- Anticancer Agents : Couple the aldehyde with hydrazine derivatives to form hydrazones, which exhibit topoisomerase inhibition activity. Screen cytotoxicity using MTT assays on HeLa cells .
- Antimicrobial Scaffolds : Introduce thiosemicarbazide moieties via aldehyde-thiosemicarbazide condensation, followed by evaluation against Gram-positive bacteria (e.g., S. aureus) via MIC assays .
Q. What computational methods aid in predicting the reactivity of this compound in complex reactions?
- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Map electrostatic potential surfaces (EPS) and identify nucleophilic/electrophilic sites.
- Simulate transition states in cross-coupling reactions to rationalize observed regioselectivity.
Validate predictions experimentally using kinetic isotope effects (KIEs) and isotopic labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
